![molecular formula C16H19BrN2O B1314753 (R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone CAS No. 205369-12-6](/img/structure/B1314753.png)
(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone
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Description
(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone, otherwise known as MBPIE, is a synthetic compound belonging to the class of indole derivatives. It is a potent agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes. MBPIE has been studied extensively for its potential therapeutic applications, particularly in the treatment of major depressive disorder, anxiety, schizophrenia, and other psychiatric disorders. In addition, MBPIE has been studied for its potential applications in laboratory experiments, such as in vitro and in vivo studies.
Scientific Research Applications
Synthesis and Characterization
A study detailed the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione, yielding two compounds derived from initial protonation followed by nucleophilic addition. This research demonstrates the compound's role in facilitating complex organic reactions and synthesizing new indole derivatives with potential pharmaceutical applications (Aghazadeh et al., 2011).
Another study synthesized a series of novel (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivates, showcasing the versatility of the compound in creating derivatives with varied functional groups, hinting at its utility in developing targeted therapeutic agents (Mogulaiah et al., 2018).
Biological Activities
Research into novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and similar compounds revealed pronounced antibacterial activity. These findings underscore the compound's potential as a backbone for developing new antimicrobial agents (Murugesan & Selvam, 2021).
An investigation into the bio-catalytic asymmetric synthesis of β-adrenergic receptor blocker precursors, including a related compound, (R)-2-bromo-1-(naphthalen-2-yl)ethanol, demonstrates the compound's application in producing enantiomerically pure substances. This process highlights the environmental and efficiency advantages of biocatalysis in pharmaceutical synthesis (Taşdemir et al., 2020).
Structural Investigations
- A study on the intermolecular interactions, Hirshfeld surface analysis, and thermal properties of a derivative compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, revealed significant insights into the structural characteristics and stability of these compounds. This research contributes to the understanding of molecular interactions and the design of compounds with desired physical and chemical properties (Barakat et al., 2017).
properties
IUPAC Name |
1-[5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indol-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-11(20)19-10-12(8-14-4-3-7-18(14)2)15-9-13(17)5-6-16(15)19/h5-6,9-10,14H,3-4,7-8H2,1-2H3/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIFSFIOOCHDIK-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)CC3CCCN3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)C[C@H]3CCCN3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472293 |
Source
|
Record name | 1-(5-Bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone | |
CAS RN |
205369-12-6 |
Source
|
Record name | 1-(5-Bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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